molecular formula C15H12ClNO B8694068 5-Benzyloxy-6-chloro-1H-indole

5-Benzyloxy-6-chloro-1H-indole

Cat. No. B8694068
M. Wt: 257.71 g/mol
InChI Key: VJJYXPKMLPETDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Benzyloxy-6-chloro-1H-indole is a useful research compound. Its molecular formula is C15H12ClNO and its molecular weight is 257.71 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Benzyloxy-6-chloro-1H-indole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Benzyloxy-6-chloro-1H-indole including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C15H12ClNO

Molecular Weight

257.71 g/mol

IUPAC Name

6-chloro-5-phenylmethoxy-1H-indole

InChI

InChI=1S/C15H12ClNO/c16-13-9-14-12(6-7-17-14)8-15(13)18-10-11-4-2-1-3-5-11/h1-9,17H,10H2

InChI Key

VJJYXPKMLPETDA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C3C(=C2)C=CN3)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of (5-benzyloxy-4-chloro-2-nitrophenyl)acetonitrile (4.170 g) in ethanol (70 mL) was added platinum (IV) oxide (0.344 g) at room temperature and this mixture was stirred under a hydrogen atmosphere (30-35 psi) for 12 hours. To this reaction mixture were added acetic acid (7 mL) and water (7 mL), and this mixture was stirred under same condition for 24 hours. After this reaction mixture was replaced under argon atmosphere, the insoluble material was removed by filtration. To this filtrate was added water and this resulting mixture was extracted with diethyl ether. This organic layer was washed with brine, and dried over anhydrous magnesium sulfate, and filtered. The solvent was removed under reduced pressure. The residue was purified by column chromatography on silica gel (eluent: ethyl acetate/n-hexane=75/25) to give the title compound (0.629 g).
Name
(5-benzyloxy-4-chloro-2-nitrophenyl)acetonitrile
Quantity
4.17 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
0.344 g
Type
catalyst
Reaction Step One
Quantity
7 mL
Type
reactant
Reaction Step Two
Name
Quantity
7 mL
Type
reactant
Reaction Step Two

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